

# physicochemical properties of 5-phenyloxazole

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **5-Phenyloxazole**

Cat. No.: **B045858**

[Get Quote](#)

An In-depth Technical Guide to the Physicochemical Properties of **5-Phenyloxazole**

## Abstract

**5-Phenyloxazole** (CAS No: 1006-68-4) is a heterocyclic aromatic compound that serves as a pivotal structural motif in medicinal chemistry and materials science.<sup>[1][2]</sup> Its unique electronic and structural characteristics make it a valuable building block for the synthesis of a wide array of biologically active compounds and functional materials.<sup>[1]</sup> This guide provides a comprehensive exploration of the core physicochemical properties of **5-phenyloxazole**, offering both foundational data and the underlying scientific principles relevant to its application. The content is tailored for researchers, scientists, and drug development professionals, emphasizing the causal relationships between molecular structure and observable properties, and providing validated experimental frameworks for their characterization.

## Molecular Structure and Identification

The foundational characteristics of **5-phenyloxazole** stem directly from its molecular architecture, which features a phenyl group appended to the C5 position of an oxazole ring. This arrangement creates a conjugated  $\pi$ -system that dictates many of its spectroscopic and chemical properties.

- IUPAC Name: 5-phenyl-1,3-oxazole<sup>[3]</sup>
- Synonyms: 5-Phenyl-1,3-oxazole
- Molecular Formula: C<sub>9</sub>H<sub>7</sub>NO<sup>[1][3]</sup>

- Molecular Weight: 145.16 g/mol [\[1\]](#)[\[3\]](#)
- CAS Number: 1006-68-4[\[1\]](#)[\[2\]](#)[\[3\]](#)

The planarity of the fused ring system is a critical feature, influencing intermolecular interactions such as  $\pi$ -stacking, which in turn affects its solid-state properties like melting point and crystal packing.

## Core Physicochemical Data

The macroscopic properties of a compound are a direct reflection of its molecular structure. The data presented below have been compiled from validated chemical databases and literature.

| Property      | Value                               | Source(s)                               |
|---------------|-------------------------------------|-----------------------------------------|
| Appearance    | White to off-white solid            | <a href="#">[1]</a>                     |
| Melting Point | 37-39 °C                            | <a href="#">[1]</a>                     |
| Boiling Point | 264.27 °C (estimate)                | <a href="#">[1]</a>                     |
| Density       | 1.1555 g/cm <sup>3</sup> (estimate) | <a href="#">[1]</a>                     |
| pKa           | 0.45 ± 0.10 (Predicted)             | <a href="#">[1]</a>                     |
| Storage       | 2-8 °C, Inert atmosphere            | <a href="#">[1]</a> <a href="#">[2]</a> |

**Expert Insights:** The melting point of 37-39 °C indicates that **5-phenyloxazole** is a solid at standard room temperature, a consequence of efficient crystal lattice packing facilitated by its planar structure. The predicted pKa of 0.45 suggests that the oxazole ring is weakly basic; the nitrogen lone pair is part of the aromatic sextet, making it significantly less available for protonation compared to an aliphatic amine. This has profound implications for drug development, as the compound will be predominantly in a neutral form under physiological pH conditions.

## Solubility Profile

Understanding a compound's solubility is paramount for its application in reaction chemistry, formulation, and biological assays. While extensive quantitative data is not publicly available, a qualitative assessment can be derived from its structure.<sup>[4]</sup> **5-phenyloxazole** possesses both a non-polar phenyl ring and a moderately polar oxazole ring. This amphiphilic nature suggests:

- High Solubility in polar organic solvents such as ethanol, methanol, and dimethylformamide (DMF).
- Moderate Solubility in less polar solvents like chloroform and ethyl acetate.
- Limited Solubility in non-polar solvents like hexanes and likely very low solubility in water.

Causality: The nitrogen and oxygen heteroatoms in the oxazole ring can act as hydrogen bond acceptors, promoting solubility in protic solvents. However, the large, non-polar phenyl group dominates the structure, limiting its miscibility with water.

## Spectroscopic Characterization

Spectroscopic analysis provides a fingerprint of a molecule's structure and electronic environment. The conjugated system of **5-phenyloxazole** gives rise to a distinct spectroscopic profile.

### UV-Visible Spectroscopy

The extended  $\pi$ -conjugation across the phenyl and oxazole rings allows for  $\pi \rightarrow \pi^*$  electronic transitions upon absorption of ultraviolet light.

- Expected Absorption: Aromatic systems typically show strong absorption bands. For **5-phenyloxazole**, one would expect a primary absorption maximum ( $\lambda_{\text{max}}$ ) in the range of 260-300 nm. The exact  $\lambda_{\text{max}}$  and molar absorptivity are solvent-dependent due to solvatochromic effects.<sup>[5]</sup> Functional groups attached to the conjugated system can shift the absorption to longer wavelengths.<sup>[6]</sup>

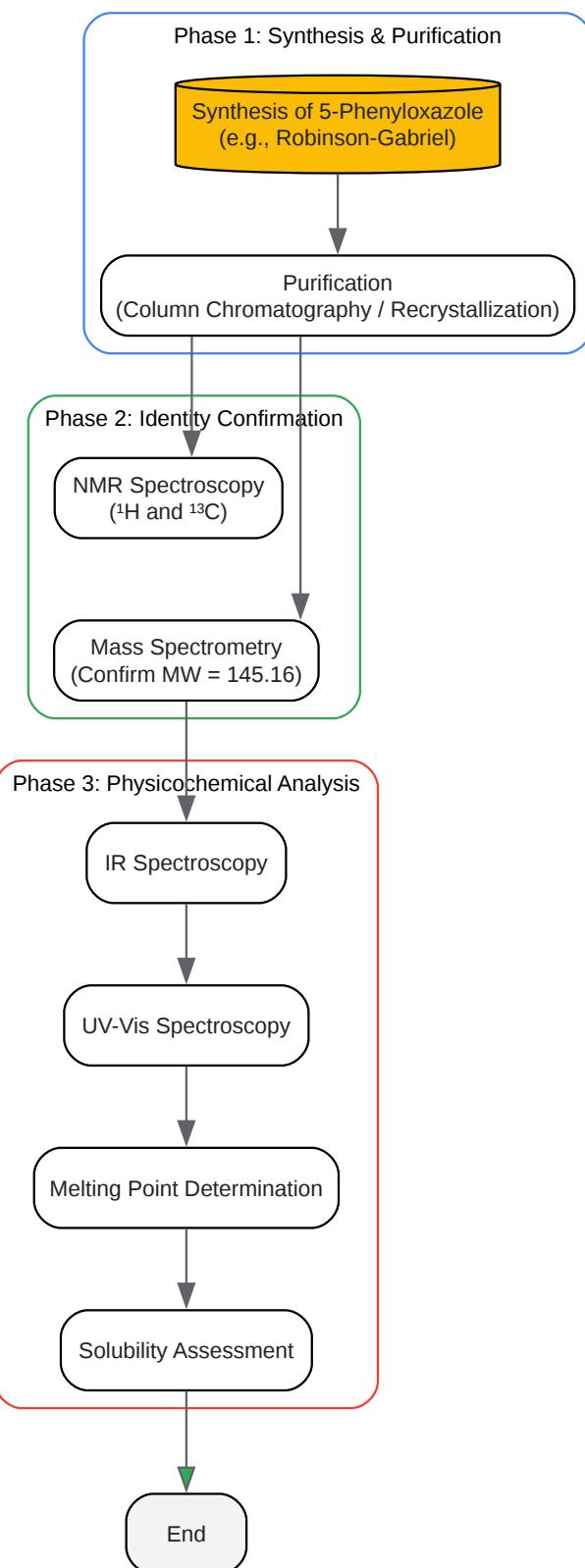
### Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule by detecting their vibrational frequencies.<sup>[7]</sup> For **5-phenyloxazole**, the key characteristic absorptions are:

- Aromatic C-H Stretch: A weak to medium band just above  $3000\text{ cm}^{-1}$  (typically 3030-3100  $\text{cm}^{-1}$ ).<sup>[8]</sup>
- C=N Stretch (Oxazole Ring): A medium to strong band in the 1650-1590  $\text{cm}^{-1}$  region.
- Aromatic C=C Stretch: Two to three bands of variable intensity in the 1600-1450  $\text{cm}^{-1}$  region.<sup>[8]</sup>
- C-O-C Stretch (Oxazole Ring): A strong, characteristic band typically found between 1250  $\text{cm}^{-1}$  and 1020  $\text{cm}^{-1}$ .

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.


- $^1\text{H}$  NMR: The proton spectrum will be highly characteristic.
  - Phenyl Protons: A complex multiplet signal between  $\delta$  7.3 and 7.8 ppm. The protons ortho to the oxazole ring will be the most deshielded.
  - Oxazole Protons: The two protons on the oxazole ring will appear as distinct signals in the aromatic region, likely between  $\delta$  7.0 and 8.5 ppm. The proton at the C2 position is typically more deshielded than the proton at the C4 position.
- $^{13}\text{C}$  NMR: The carbon spectrum will confirm the number of unique carbon environments.
  - Phenyl Carbons: Signals will appear in the typical aromatic region of  $\delta$  125-135 ppm, with the carbon attached to the oxazole ring (ipso-carbon) appearing as a quaternary signal.
  - Oxazole Carbons: The three carbons of the oxazole ring are highly deshielded due to the electronegativity of the adjacent heteroatoms and aromaticity, typically appearing in the  $\delta$  120-160 ppm range.

## Experimental Workflows & Protocols

To ensure scientific integrity, the characterization of **5-phenyloxazole** must follow validated protocols.

## General Characterization Workflow

The logical flow for characterizing a synthesized or procured batch of **5-phenyloxazole** is outlined below. This ensures identity confirmation before proceeding to more complex physicochemical analyses.



[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis and characterization of **5-phenyloxazole**.

## Protocol: Synthesis via Robinson-Gabriel Method

The Robinson-Gabriel synthesis is a classic and reliable method for forming the oxazole ring from a 2-acylamino-ketone precursor.[\[9\]](#)

- **Acylation:** To a solution of 2-amino-1-phenylethan-1-one hydrochloride (1 equivalent) in pyridine, add benzoyl chloride (1.1 equivalents) dropwise at 0 °C.
- **Reaction:** Allow the mixture to warm to room temperature and stir for 3-5 hours, monitoring by Thin Layer Chromatography (TLC).
- **Workup:** Pour the reaction mixture into ice-water. Extract the product with ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
- **Drying:** Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield the crude 2-benzamido-1-phenylethan-1-one.
- **Cyclodehydration:** Add a dehydrating agent (e.g., concentrated sulfuric acid or phosphorus pentoxide) to the crude intermediate.
- **Heating:** Heat the mixture under reflux for 1-3 hours until TLC indicates the consumption of the starting material.
- **Final Workup:** After cooling, carefully neutralize the mixture with a base (e.g., sodium carbonate solution) and extract the final **5-phenyloxazole** product with an organic solvent.
- **Purification:** Purify the crude product by column chromatography on silica gel.

## Protocol: UV-Vis Spectroscopic Analysis

- **Solvent Selection:** Choose a UV-grade solvent in which **5-phenyloxazole** is highly soluble (e.g., methanol or ethanol).
- **Stock Solution:** Prepare a stock solution of known concentration (e.g., 1 mg/mL).
- **Working Solutions:** Prepare a series of dilutions from the stock solution to determine the linear range of absorbance.

- **Blanking:** Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (baseline correction).
- **Measurement:** Record the absorbance of each working solution from 400 nm down to 200 nm.
- **Analysis:** Identify the wavelength of maximum absorbance ( $\lambda_{\text{max}}$ ). Use the Beer-Lambert law ( $A = \varepsilon bc$ ) to calculate the molar absorptivity ( $\varepsilon$ ) if the path length (b) and concentration (c) are known.

## Significance in Drug Discovery and Development

**5-Phenylloxazole** is more than a chemical curiosity; it is a "privileged scaffold" in medicinal chemistry. Its derivatives exhibit a wide spectrum of biological activities. The core itself has been shown to modulate adenylate cyclase, which is a key enzyme in cellular signaling.<sup>[1]</sup> This activity has led to its use in the identification of agonists for octopamine and tyramine receptors, which are important targets in neuroscience and invertebrate pest control.<sup>[1]</sup> The physicochemical properties detailed herein—particularly solubility, pKa, and molecular weight—are critical parameters that govern the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of any drug candidate derived from this scaffold.

## Conclusion

**5-Phenylloxazole** is a well-defined chemical entity with a distinct and predictable set of physicochemical properties. Its aromatic, heterocyclic structure provides a rigid and electronically versatile scaffold that is foundational to its utility in chemical synthesis and drug discovery. The properties summarized in this guide, from its solid-state characteristics to its spectroscopic fingerprint, provide the necessary data and conceptual framework for scientists to effectively utilize this important molecule in their research and development endeavors.

## References

- Synthesis of some 5-phenylisoxazole-3-carboxylic acid derivatives as potent xanthine oxidase inhibitors. PubMed.
- 5-Phenyl oxazole | C9H7NO | CID 589311. PubChem, National Institutes of Health.
- Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
- Supplementary Information File. Molecules.

- Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry.
- UV/Vis spectra of compound 5 recorded at different pH values. ResearchGate.
- Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo... Molbank.
- Oxazole, 2,5-diphenyl- - Infrared Spectrum. NIST WebBook.
- Visible and Ultraviolet Spectroscopy. Michigan State University Department of Chemistry.
- Table of Characteristic IR Absorptions. University of Colorado Boulder.
- The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Shimadzu.
- Infrared Spectroscopy. Michigan State University Department of Chemistry.
- Spectroscopy of Aromatic Compounds. OpenStax.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. 5-PHENYLOXAZOLE price,buy 5-PHENYLOXAZOLE - chemicalbook [chemicalbook.com]
- 2. chemshuttle.com [chemshuttle.com]
- 3. 5-Phenyl oxazole | C9H7NO | CID 589311 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 7. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 8. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [physicochemical properties of 5-phenyloxazole]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b045858#physicochemical-properties-of-5-phenyloxazole>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)